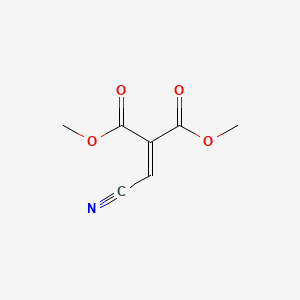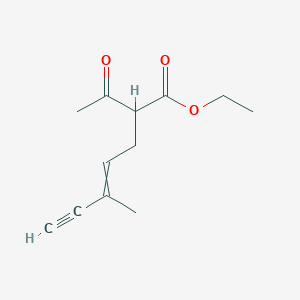
Ethyl 2-acetyl-5-methylhept-4-en-6-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-acetyl-5-methylhept-4-en-6-ynoate is an organic compound characterized by its unique structure, which includes an ester functional group, an acetyl group, and a conjugated system of double and triple bonds. This compound falls under the category of enoate esters, which are α,β-unsaturated carboxylic esters .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-acetyl-5-methylhept-4-en-6-ynoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. Another method involves the use of acetylation reactions where the acetyl group is introduced using acetic anhydride or acetyl chloride under basic or acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction. Additionally, purification steps like distillation and recrystallization are employed to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-acetyl-5-methylhept-4-en-6-ynoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Grignard reagents, organolithium compounds
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted esters and alcohols
Wissenschaftliche Forschungsanwendungen
Ethyl 2-acetyl-5-methylhept-4-en-6-ynoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 2-acetyl-5-methylhept-4-en-6-ynoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical pathways. The conjugated system of double and triple bonds allows for electron delocalization, making the compound reactive towards nucleophiles and electrophiles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3-ethyl-4-methylhept-5-en-2-one
- Ethyl 2-acetyl-5-(dimethylamino)pentanoate
- Ethyl 2-acetyl-5-methylhex-4-en-6-ynoate
Uniqueness
Ethyl 2-acetyl-5-methylhept-4-en-6-ynoate is unique due to its specific arrangement of functional groups and the presence of both double and triple bonds in its structure.
Eigenschaften
CAS-Nummer |
62939-66-6 |
|---|---|
Molekularformel |
C12H16O3 |
Molekulargewicht |
208.25 g/mol |
IUPAC-Name |
ethyl 2-acetyl-5-methylhept-4-en-6-ynoate |
InChI |
InChI=1S/C12H16O3/c1-5-9(3)7-8-11(10(4)13)12(14)15-6-2/h1,7,11H,6,8H2,2-4H3 |
InChI-Schlüssel |
DMLZPMROXKUYEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CC=C(C)C#C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


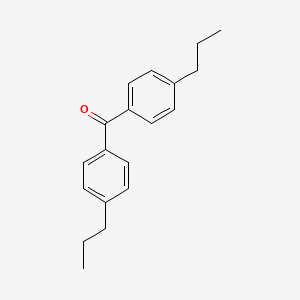
![(4-Oxo-2H-4lambda~5~-[1,3]dithiolo[4,5-b]pyrazin-2-ylidene)propanedinitrile](/img/structure/B14509616.png)
![Benzaldehyde, 2-[[2-(hydroxymethyl)phenyl]thio]-](/img/structure/B14509620.png)
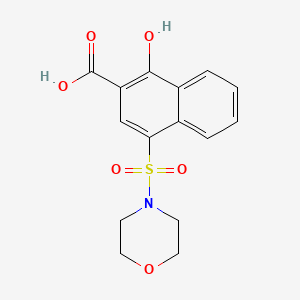
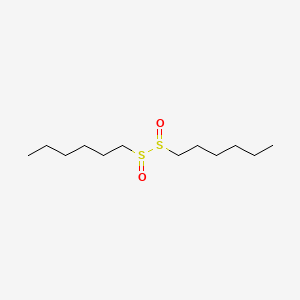
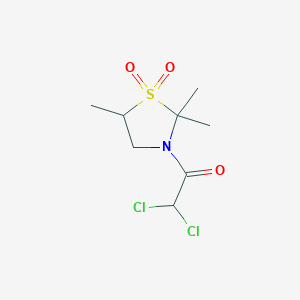
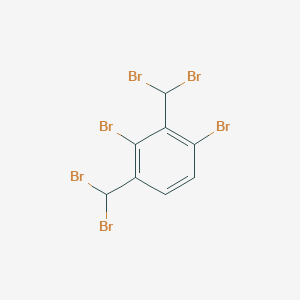
![3-(2,6-Dichlorophenyl)[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B14509672.png)
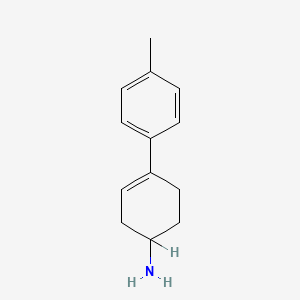
![[(2,4,6-Tribromophenyl)imino]-lambda~4~-sulfanethione](/img/structure/B14509685.png)
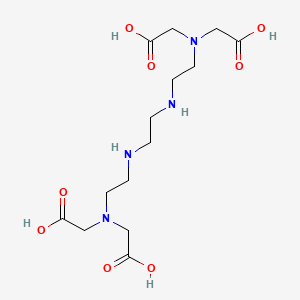

![(1E)-N-{2-[(E)-Benzylideneamino]ethyl}butan-1-imine](/img/structure/B14509704.png)
